molecular formula C6H6N2S2 B12643598 4-Pyridyldithiocarbamic acid CAS No. 45810-08-0

4-Pyridyldithiocarbamic acid

Cat. No.: B12643598
CAS No.: 45810-08-0
M. Wt: 170.3 g/mol
InChI Key: FSUJNLGZJFPIBE-UHFFFAOYSA-N
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Description

4-Pyridyldithiocarbamic acid is a chemical compound with the molecular formula C6H6N2S2 and a molecular weight of 170.25 g/mol It is known for its unique structure, which includes a pyridine ring attached to a dithiocarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridyldithiocarbamic acid typically involves the reaction of pyridine derivatives with carbon disulfide and amines. One common method is the reaction of pyridine-4-amine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Pyridyldithiocarbamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include disulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-Pyridyldithiocarbamic acid involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts the normal function of metalloproteins and enzymes, leading to various biological effects. The compound can also interact with cellular thiols, affecting redox balance and cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Pyridyldithiocarbamic acid is unique due to its combination of a pyridine ring and a dithiocarbamate group, which imparts distinct chemical and biological properties. This combination allows it to form stable metal complexes and interact with biological molecules in ways that similar compounds cannot .

Properties

CAS No.

45810-08-0

Molecular Formula

C6H6N2S2

Molecular Weight

170.3 g/mol

IUPAC Name

pyridin-4-ylcarbamodithioic acid

InChI

InChI=1S/C6H6N2S2/c9-6(10)8-5-1-3-7-4-2-5/h1-4H,(H2,7,8,9,10)

InChI Key

FSUJNLGZJFPIBE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1NC(=S)S

Origin of Product

United States

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